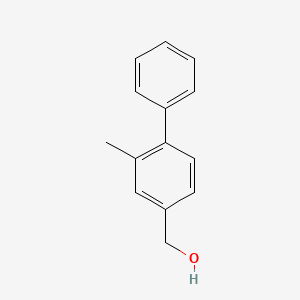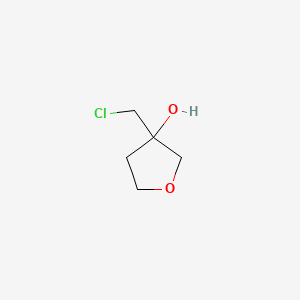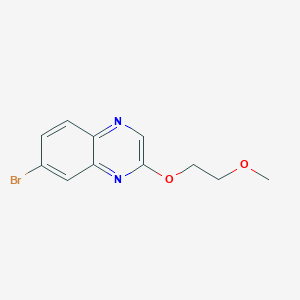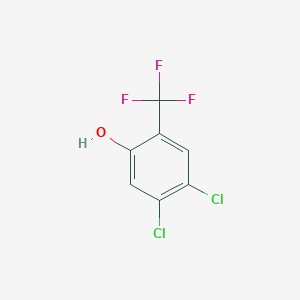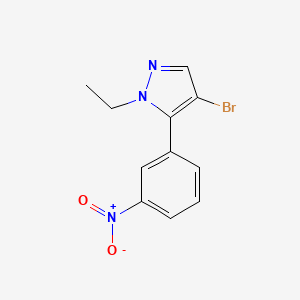
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a bromine atom at the fourth position, an ethyl group at the first position, and a nitrophenyl group at the fifth position of the pyrazole ring.
Métodos De Preparación
The synthesis of 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by bromination. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the bromination step is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas or tin(II) chloride for reduction reactions, and potassium permanganate or chromium trioxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparación Con Compuestos Similares
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-1-ethyl-5-(2-nitrophenyl)pyrazole: Another isomer with the nitro group at a different position, affecting its chemical properties and biological activities.
4-Bromo-1-ethyl-5-(4-nitrophenyl)pyrazole: Similar to the target compound but with the nitro group at the para position, which may influence its reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10BrN3O2 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
4-bromo-1-ethyl-5-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-11(10(12)7-13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3 |
Clave InChI |
JDONHHGMTRJKKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)Br)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
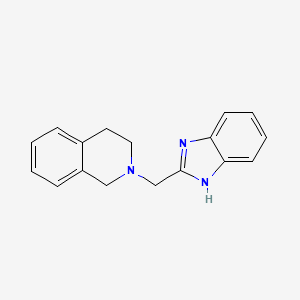

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
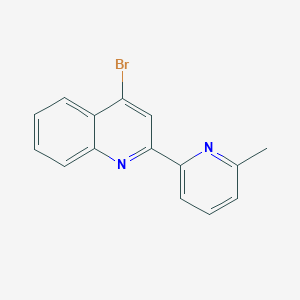
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
